5-Pentadecylresorcinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
5-Pentadecylresorcinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Pentadecylresorcinol, a member of the alkylresorcinol family, is a phenolic lipid characterized by a resorcinol ring with a 15-carbon alkyl chain at the 5-position. This compound, also known as Cardol, has garnered significant interest in the scientific community due to its diverse and potent biological activities, including antifungal, antibacterial, and potential anticancer properties. Understanding its natural origins and distribution is paramount for its exploration as a lead compound in drug discovery and development. This technical guide provides an in-depth overview of the natural sources, quantitative distribution, biosynthesis, and analytical methodologies for 5-Pentadecylresorcinol.
Natural Sources and Distribution
5-Pentadecylresorcinol is primarily a plant metabolite, but its presence has also been confirmed in fungi, algae, and sponges, highlighting its widespread distribution across different biological kingdoms.
Plants: The most well-documented sources of 5-pentadecylresorcinol are plants, particularly in the Anacardiaceae family. It is notably found in the peel and flesh of unripe mangoes (Mangifera indica)[1]. Its presence has also been reported in other plants, including Goji berries and in the wood of Grevillea banksii[1].
Fungi: While predominantly a plant secondary metabolite, 5-pentadecylresorcinol has been isolated from fungi. Notably, it is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679[2][3][4][5][6]. Its discovery has also been reported in a species of Fusarium[3][4][5]. This indicates that the biosynthetic machinery for this compound is not exclusive to the plant kingdom.
Marine Organisms: The marine environment is another source of 5-pentadecylresorcinol. It has been identified in various marine organisms, including algae and sponges[6][7]. The ecological role of this compound in these organisms is an area of ongoing research.
Quantitative Distribution of 5-Pentadecylresorcinol
The concentration of 5-pentadecylresorcinol can vary significantly depending on the source organism, tissue type, and developmental stage. The following table summarizes the available quantitative data for 5-alk(en)ylresorcinols, with a specific focus on the C15:0 homolog, 5-pentadecylresorcinol.
| Natural Source | Tissue | Concentration (mg/kg of Dry Matter) | Homologue Composition (C15:0 %) | Reference |
| Mangifera indica (Mango) | Peel | 79.3 - 1850.5 | 6.1 | [8] |
| Mangifera indica (Mango) | Pulp | 4.9 - 187.3 | 6.1 | [8] |
Note: The reported concentrations are for total alk(en)ylresorcinols. The percentage of the C15:0 homologue (5-pentadecylresorcinol) is provided to estimate its proportion.
Biosynthesis of 5-Pentadecylresorcinol
The biosynthesis of 5-alkylresorcinols, including 5-pentadecylresorcinol, is believed to follow a polyketide pathway. The pathway initiates with a fatty acid precursor, which undergoes condensation with malonyl-CoA units, catalyzed by type III polyketide synthase (PKS) enzymes[3].
A key step in the biosynthesis is the identification of the "starter" unit, which has been shown to be a fatty acid or its equivalent. In rice seedlings, feeding experiments with odd-carbon fatty acid esters led to a significant increase in the corresponding 5-alkylresorcinol homologs with even-carbon chains, shorter by one carbon than the supplied fatty acid. This confirms that the fatty acid unit acts as a direct precursor to the alkyl side chain[7].
Below is a diagram illustrating the proposed biosynthetic pathway for 5-pentadecylresorcinol.
Experimental Protocols
Extraction and Purification of 5-Pentadecylresorcinol from Mango Peel
This protocol is based on methodologies for the extraction of phenolic compounds from mango peels[9][10][11][12].
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Sample Preparation: Fresh mango peels are washed, dried, and ground into a fine powder.
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Extraction: The mango peel powder is subjected to solvent extraction. A mixture of ethanol and water (e.g., 80% ethanol) is commonly used. The extraction can be performed at room temperature with continuous agitation for a defined period (e.g., 2 hours). The process is repeated multiple times to ensure maximum recovery.
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Filtration and Concentration: The resulting extract is filtered to remove solid particles. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
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Purification: The crude extract is further purified using chromatographic techniques. Column chromatography using silica gel is a common method. The column is eluted with a gradient of solvents, such as hexane and ethyl acetate, to separate the different components. Fractions are collected and analyzed (e.g., by TLC) to identify those containing 5-pentadecylresorcinol.
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Characterization: The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of 5-pentadecylresorcinol is typically performed using HPLC coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS)[2][8][13].
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Standard Preparation: A standard stock solution of 5-pentadecylresorcinol of known concentration is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.
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Sample Preparation: A known amount of the dried extract is dissolved in the mobile phase or a suitable solvent to a known volume. The solution is filtered through a 0.45 µm syringe filter before injection.
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HPLC Conditions:
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is common.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection is performed at a wavelength where 5-pentadecylresorcinol shows maximum absorbance. For more sensitive and selective detection, LC-MS or LC-MS/MS can be used.
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Quantification: The concentration of 5-pentadecylresorcinol in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standards.
The following diagram illustrates a general workflow for the extraction and quantification of 5-pentadecylresorcinol.
References
- 1. 5-Pentadecylresorcinol analytical standard 3158-56-3 [sigmaaldrich.com]
- 2. 5-Pentadecylresorcinol analytical standard | 3158-56-3 [sigmaaldrich.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of 5-alkylresorcinol in rice: incorporation of a putative fatty acid unit in the 5-alkylresorcinol carbon chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] EXTRACTION OF PHENOLIC COMPOUNDS FROM MANGO PEELS | Semantic Scholar [semanticscholar.org]
- 11. Mango Peels as an Industrial By-Product: A Sustainable Source of Compounds with Antioxidant, Enzymatic, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-Pentadecylresorcinol analytical standard | 3158-56-3 [sigmaaldrich.com]
